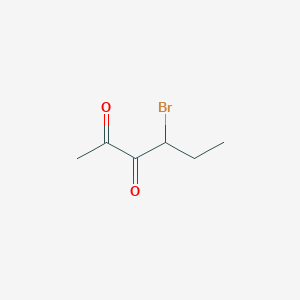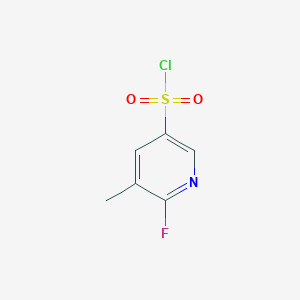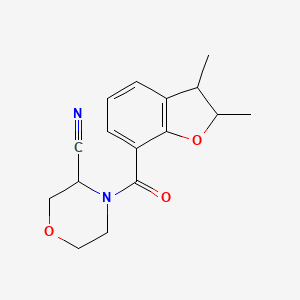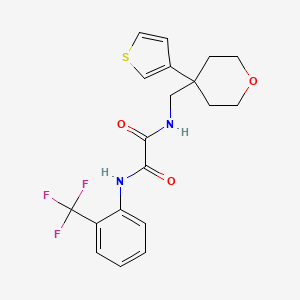![molecular formula C27H24ClN5O2 B2996570 N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902962-86-1](/img/no-structure.png)
N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C27H24ClN5O2 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Synthesis and Structural Properties : The compound has been synthesized using various methods, including reactions of anthranilamide with isocyanates. The structural properties are explored using techniques such as spectroscopy and X-ray crystallography. This provides insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis (Chern et al., 1988) (Wu et al., 2022).
Density Functional Theory (DFT) Study : DFT calculations have been employed to understand the molecular structure of these compounds. These studies offer insights into the electronic structure and molecular interactions, which are crucial for understanding the reactivity and properties of these compounds (Wu et al., 2021).
Biological Activity and Applications
Molecular Docking and Protein Interaction : Studies have shown that these compounds can interact favorably with certain proteins, such as the SHP2 protein. Molecular docking studies suggest potential applications in targeting specific proteins for therapeutic purposes (Wu et al., 2022) (Zhou et al., 2021).
Potential Anticancer Activity : Some studies have indicated that derivatives of this compound exhibit anticancer activity. The interaction with tumor cells and potential inhibition of cancer cell proliferation have been explored, highlighting its significance in the development of new anticancer agents (Ovádeková et al., 2005).
H1-Antihistaminic Agents : Research has shown that some derivatives have potential as H1-antihistaminic agents. This suggests possible applications in treating allergic reactions and related conditions (Alagarsamy et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves the condensation of 4-chlorobenzylamine with 4-(2-phenylethyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "4-chlorobenzylamine", "4-(2-phenylethyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) and 4-(2-phenylethyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid (1.1 equiv) in acetic acid and stir at room temperature for 24 hours.", "Step 2: Add sodium triacetoxyborohydride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding methanol and stirring for 30 minutes.", "Step 4: Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] } | |
Número CAS |
902962-86-1 |
Nombre del producto |
N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Fórmula molecular |
C27H24ClN5O2 |
Peso molecular |
485.97 |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C27H24ClN5O2/c28-21-12-10-20(11-13-21)18-29-25(34)15-14-24-30-31-27-32(17-16-19-6-2-1-3-7-19)26(35)22-8-4-5-9-23(22)33(24)27/h1-13H,14-18H2,(H,29,34) |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)

![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2996498.png)

![N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2996503.png)
![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2996504.png)
![2-[(2-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2996506.png)
![6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2996508.png)
